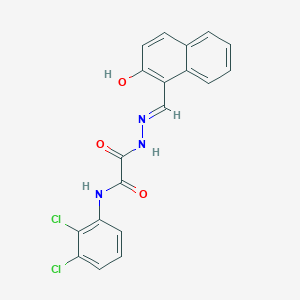![molecular formula C21H19NO3S B11547550 2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11547550.png)
2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of imines and sulfonates This compound is characterized by the presence of an imine group (C=N) and a sulfonate ester group (SO3R)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate typically involves the condensation of 2-methylbenzaldehyde with 2-aminobenzyl alcohol in the presence of an acid catalyst to form the imine intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonate esters.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The sulfonate ester group can participate in electrostatic interactions and hydrogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate
- 2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-nitrobenzenesulfonate
- 2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methoxybenzenesulfonate
Uniqueness
2-{(E)-[(2-methylphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C21H19NO3S |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
[2-[(2-methylphenyl)iminomethyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H19NO3S/c1-16-11-13-19(14-12-16)26(23,24)25-21-10-6-4-8-18(21)15-22-20-9-5-3-7-17(20)2/h3-15H,1-2H3 |
InChI-Schlüssel |
VTXOKUJMMXPQBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-methylphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547470.png)
![4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11547472.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-3,5-dinitrobenzamide](/img/structure/B11547476.png)

![3-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11547480.png)

![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11547493.png)
![4-nitro-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11547498.png)
![(3E)-N-(4-Bromophenyl)-3-{[(2-methoxyphenyl)formamido]imino}butanamide](/img/structure/B11547500.png)
![(10Z)-10-(3,4-dimethoxybenzylidene)-2,4-dimethyl-10H-indeno[1,2-g]quinoline](/img/structure/B11547508.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11547513.png)
![Heptyl 4-[(naphthalen-1-ylcarbamoyl)amino]benzoate](/img/structure/B11547521.png)
![4-[(2Z)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11547524.png)
![2-Chloro-N-[4'-(2-chloro-acetylamino)-3,3'-dimethoxy-biphenyl-4-yl]-acetamide](/img/structure/B11547533.png)